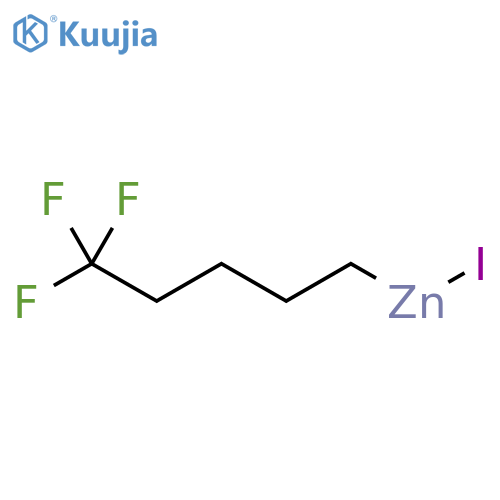Cas no 1353892-53-1 (5,5,5-Trifluoropenylzinc iodide)

1353892-53-1 structure
商品名:5,5,5-Trifluoropenylzinc iodide
5,5,5-Trifluoropenylzinc iodide 化学的及び物理的性質
名前と識別子
-
- 5,5,5-Trifluoropenylzinc iodide
- 1353892-53-1
- 5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF
- MFCD28406246
- 5,5,5-Trifluoropenylzinc iodide, 0.50 M in THF
- iodozinc(1+);1,1,1-trifluoropentane
-
- インチ: 1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q;;+1/p-1
- InChIKey: ACTRYKKDTHZOTG-UHFFFAOYSA-M
- ほほえんだ: C(CC[Zn]I)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 315.89142g/mol
- どういたいしつりょう: 315.89142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 64.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
5,5,5-Trifluoropenylzinc iodide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB571102-50 ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 50 ml |
€1185.90 | 2024-04-19 | ||
| abcr | AB571102-100ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 100ml |
€1857.40 | 2024-08-02 | ||
| abcr | AB571102-100 ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 100 ml |
€1857.40 | 2024-04-19 | ||
| abcr | AB571102-50ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 50ml |
€1185.90 | 2024-08-02 |
5,5,5-Trifluoropenylzinc iodide 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
1353892-53-1 (5,5,5-Trifluoropenylzinc iodide) 関連製品
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1353892-53-1)5,5,5-Trifluoropenylzinc iodide

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):703.0/1101.0